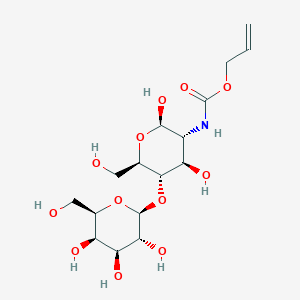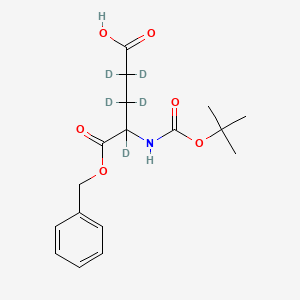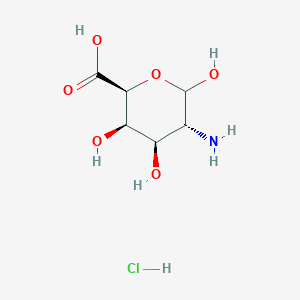
D-Aminogalacturonic Acid Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a biochemical compound with the molecular formula C6H12ClNO6 and a molecular weight of 229.62 g/mol . This compound is primarily used in research settings, particularly in the fields of biochemistry and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Aminogalacturonic Acid Hydrochloride typically involves the derivatization of D-galacturonic acid. One common method is the reductive amination of D-galacturonic acid using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous medium at a controlled pH and temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves the enzymatic hydrolysis of pectin, a polysaccharide found in plant cell walls. The hydrolysis releases D-galacturonic acid, which is then subjected to reductive amination to produce the desired compound. This method is advantageous due to its scalability and the availability of pectin as a raw material .
化学反应分析
Types of Reactions
D-Aminogalacturonic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can undergo substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, and substituted derivatives of this compound .
科学研究应用
D-Aminogalacturonic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycoproteins.
Biology: It serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involving glycosidases and glycosyltransferases.
Medicine: Research on this compound contributes to the development of novel therapeutic agents, especially in the field of cancer and infectious diseases.
作用机制
The mechanism of action of D-Aminogalacturonic Acid Hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for glycosidases, which catalyze the hydrolysis of glycosidic bonds. This interaction is crucial for the degradation and remodeling of polysaccharides in cellular processes. Additionally, it can modulate signaling pathways by interacting with glycosyltransferases, influencing cell growth and differentiation .
相似化合物的比较
Similar Compounds
D-Galacturonic Acid: A precursor of D-Aminogalacturonic Acid Hydrochloride, it is a key component of pectin and has similar biochemical properties.
D-Glucuronic Acid: Another uronic acid, it differs in the configuration of the hydroxyl groups and has distinct biological roles.
N-Acetyl-D-galactosamine: Similar in structure but with an acetyl group, it is involved in the synthesis of glycoproteins and glycolipids.
Uniqueness
This compound is unique due to its amino group, which allows it to participate in a broader range of chemical reactions compared to its analogs. This functional group also enhances its reactivity and utility in biochemical research, making it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents .
属性
分子式 |
C6H12ClNO6 |
|---|---|
分子量 |
229.61 g/mol |
IUPAC 名称 |
(2S,3R,4R,5R)-5-amino-3,4,6-trihydroxyoxane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO6.ClH/c7-1-2(8)3(9)4(5(10)11)13-6(1)12;/h1-4,6,8-9,12H,7H2,(H,10,11);1H/t1-,2-,3-,4+,6?;/m1./s1 |
InChI 键 |
ADRQPIGNSYNVLW-OVRDBETASA-N |
手性 SMILES |
[C@@H]1([C@H]([C@H](OC([C@@H]1N)O)C(=O)O)O)O.Cl |
规范 SMILES |
C1(C(C(C(OC1O)C(=O)O)O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


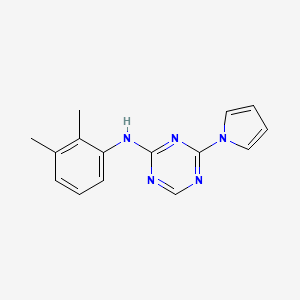
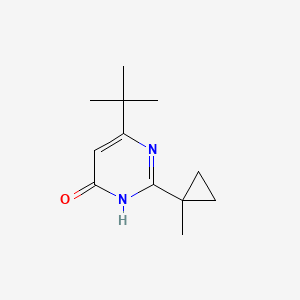
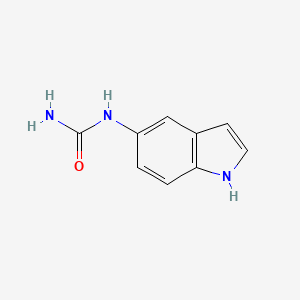
![O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine](/img/structure/B13861062.png)
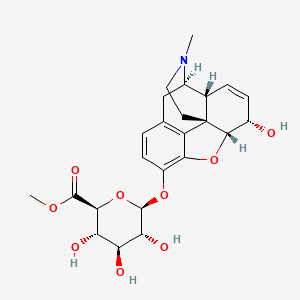
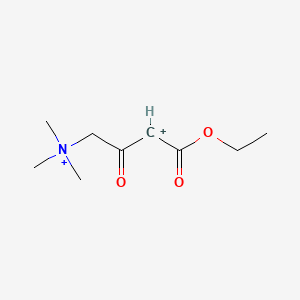
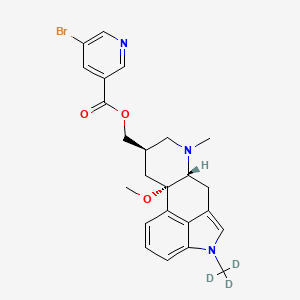
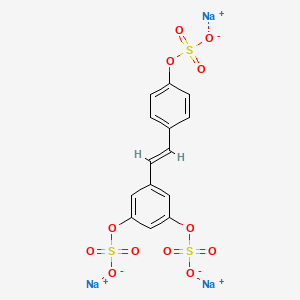

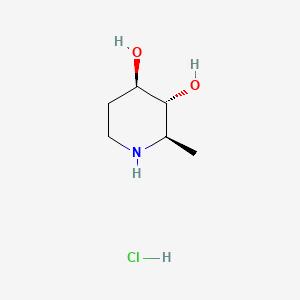

![[2-[(2-Bromophenyl)methoxy]phenyl]methanol](/img/structure/B13861139.png)
